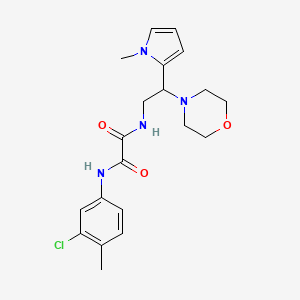

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

CAS No.: 1049375-91-8

Cat. No.: VC4378800

Molecular Formula: C20H25ClN4O3

Molecular Weight: 404.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049375-91-8 |

|---|---|

| Molecular Formula | C20H25ClN4O3 |

| Molecular Weight | 404.9 |

| IUPAC Name | N'-(3-chloro-4-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide |

| Standard InChI | InChI=1S/C20H25ClN4O3/c1-14-5-6-15(12-16(14)21)23-20(27)19(26)22-13-18(17-4-3-7-24(17)2)25-8-10-28-11-9-25/h3-7,12,18H,8-11,13H2,1-2H3,(H,22,26)(H,23,27) |

| Standard InChI Key | PPPZWHIMZZLWNV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)Cl |

Introduction

N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound featuring a diverse set of functional groups, including a chloro-substituted phenyl ring, a pyrrole ring, and a morpholine moiety. This compound is of interest in pharmaceutical research due to its potential biological activities, which can be attributed to its structural components.

Synthesis and Chemical Reactions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. These reactions often start with simpler precursors and involve transformations such as condensation and substitution reactions to introduce the various functional groups present in the compound.

While specific synthesis details for this compound are not widely documented, similar compounds are synthesized using techniques such as:

-

Condensation Reactions: To form the oxalamide backbone.

-

Substitution Reactions: To introduce the chloro-substituted phenyl, pyrrole, and morpholine moieties.

Biological Activity and Potential Applications

-

Neurological Disorders: Compounds with pyrrole and morpholine rings have been explored for their neuroprotective effects.

-

Inflammatory Conditions: The presence of a chloro-substituted phenyl ring may contribute to anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume